3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds with structural similarities to 3-(2-Chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, involves several key steps. These processes typically involve the use of arylpiperazinylpropyl derivatives and aim to explore the potential anxiolytic and antidepressant activities of the synthesized compounds (Zagórska et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this family, including imidazo[2,1-f]purine-2,4-dione derivatives, has been extensively studied to understand their interaction with biological receptors. Structure-activity relationship studies reveal the importance of substituents at specific positions on the imidazo[2,1-f]purine system for receptor affinity and selectivity, particularly towards serotoninergic and dopaminergic receptors (Zagórska et al., 2015).
Chemical Reactions and Properties
The chemical properties and reactions of imidazo[2,1-f]purine-2,4-dione derivatives are characterized by their interactions with various receptors, showing antagonistic activity against adenosine receptors. For example, specific derivatives have shown potent and selective antagonistic activity toward A(3) adenosine receptors, highlighting the compound's potential in receptor-mediated pharmacological effects (Baraldi et al., 2005).
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[3-(dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c1-14-12-27-17-18(23-20(27)26(14)11-7-10-24(2)3)25(4)21(30)28(19(17)29)13-15-8-5-6-9-16(15)22/h5-6,8-9,12H,7,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMCDZJFXKWPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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